molecular formula C12H13N3O3 B2709822 6-Amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 157927-49-6

6-Amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2709822
CAS No.: 157927-49-6
M. Wt: 247.254
InChI Key: SGKXVMBCGVGPAJ-UHFFFAOYSA-N
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Description

6-Amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C12H13N3O3 and its molecular weight is 247.254. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound and its derivatives have been central to advancements in synthetic organic chemistry. For instance, a study by Rubinov et al. (2008) detailed the synthesis of N-substituted 6-methyl-1,2,3,4-tetrahydropyridine-2,4-diones, which react with aliphatic carboxylic acid chlorides to yield 4-O-acyl derivatives. These derivatives further undergo O,C-migration and reaction with amines to give enamino derivatives, showcasing their versatile reactivity and potential for creating diverse molecular architectures (Rubinov, Zheldakova, Rubinova, & Baranovskii, 2008).

Biological Applications

The derivatives of the core structure have been investigated for their biological activities. A notable study by Udayakumar, Gowsika, and Pandurangan (2017) reported the synthesis of new dihydropyrimidine-2,4(1H,3H)-dione derivatives and their preliminary in vitro cytotoxic evaluation. This research highlights the potential therapeutic applications of these compounds, particularly in targeting cancer cells (Udayakumar, Gowsika, & Pandurangan, 2017).

Optical and Nonlinear Optical (NLO) Properties

An experimental and computational study by Mohan et al. (2020) on pyrimidine-based bis-uracil derivatives, including structures related to the compound , focused on their optical, nonlinear optical, and drug discovery applications. The study assessed the linear and NLO properties, suggesting these derivatives as efficient candidates for NLO device fabrications, thus extending their applicability beyond biological activity to materials science (Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, & Kumar, 2020).

Structural Analysis

Trilleras et al. (2009) conducted a study on the isostructural nature and hydrogen-bonded sheet formations of pyrimidine derivatives, which are structurally similar to the compound of interest. This research provides valuable insights into the molecular and supramolecular structures, facilitating the understanding of how these compounds interact at the atomic level (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Properties

IUPAC Name

6-amino-1-[(3-methoxyphenyl)methyl]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-18-9-4-2-3-8(5-9)7-15-10(13)6-11(16)14-12(15)17/h2-6H,7,13H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKXVMBCGVGPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=CC(=O)NC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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